N-(3-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide N-(3-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1040651-30-6
VCID: VC11952924
InChI: InChI=1S/C24H20N4O2S2/c1-3-28-23(30)22-21(19(13-31-22)17-9-7-15(2)8-10-17)27-24(28)32-14-20(29)26-18-6-4-5-16(11-18)12-25/h4-11,13H,3,14H2,1-2H3,(H,26,29)
SMILES: CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC=CC(=C4)C#N
Molecular Formula: C24H20N4O2S2
Molecular Weight: 460.6 g/mol

N-(3-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 1040651-30-6

Cat. No.: VC11952924

Molecular Formula: C24H20N4O2S2

Molecular Weight: 460.6 g/mol

* For research use only. Not for human or veterinary use.

N-(3-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide - 1040651-30-6

Specification

CAS No. 1040651-30-6
Molecular Formula C24H20N4O2S2
Molecular Weight 460.6 g/mol
IUPAC Name N-(3-cyanophenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C24H20N4O2S2/c1-3-28-23(30)22-21(19(13-31-22)17-9-7-15(2)8-10-17)27-24(28)32-14-20(29)26-18-6-4-5-16(11-18)12-25/h4-11,13H,3,14H2,1-2H3,(H,26,29)
Standard InChI Key NKDRALVLPNYEJA-UHFFFAOYSA-N
SMILES CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC=CC(=C4)C#N
Canonical SMILES CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC=CC(=C4)C#N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises:

  • Thieno[3,2-d]pyrimidine core: A fused heterocyclic system combining thiophene and pyrimidine rings.

  • 3-Ethyl substituent: At the 3-position of the pyrimidine ring.

  • 7-(4-Methylphenyl) group: A para-methyl-substituted phenyl ring at the 7-position.

  • Sulfanyl-acetamide linker: Connects the thienopyrimidine core to a 3-cyanophenyl moiety via a thioether bond .

The presence of the cyano group (-C≡N) on the phenyl ring enhances polarity and potential hydrogen-bonding interactions, which may influence bioavailability and target binding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC24H20N4O2S2
Molecular Weight (g/mol)460.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
LogP (Partition Coefficient)4.93

Synthesis and Characterization

Synthetic Pathways

The synthesis of thienopyrimidine derivatives typically involves:

  • Core Formation: Cyclocondensation of thiophene-2-carboxylic acid derivatives with urea or thiourea to form the thienopyrimidine scaffold.

  • Functionalization:

    • Introduction of the ethyl group via alkylation.

    • Suzuki-Miyaura coupling for aryl group (4-methylphenyl) attachment.

    • Sulfur-based coupling (e.g., thiol-ene reaction) to attach the acetamide-cyanophenyl moiety .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): Confirms substituent positions and purity.

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight .

  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Biological Activity and Mechanisms

Table 2: In Vitro Activity of Analogous Compounds

CompoundIC50 (VEGFR-2)Cell LineSource
N-(4-Cyanophenyl) analog12 nMHUVEC
N-(3-Fluorophenyl) derivative18 nMMCF-7

Anti-Inflammatory Effects

Thienopyrimidines exhibit COX-2 and 5-LOX inhibition, reducing prostaglandin and leukotriene synthesis. The 3-cyanophenyl group may enhance selectivity for COX-2 over COX-1 .

Applications and Future Directions

Therapeutic Applications

  • Oncology: Potential as a multitarget kinase inhibitor for breast and lung cancers .

  • Inflammation: Development as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Research Gaps

  • In Vivo Studies: Limited data on pharmacokinetics and efficacy in animal models.

  • Structure-Activity Relationships (SAR): Impact of cyanophenyl substitution position (3- vs. 4-) on potency .

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